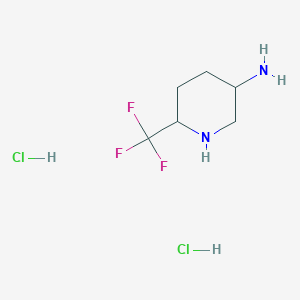

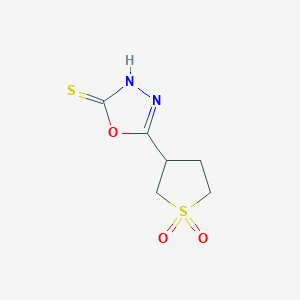

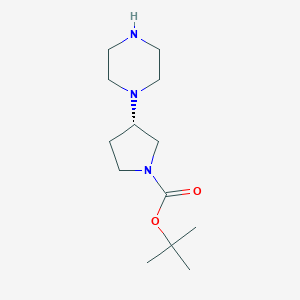

![molecular formula C21H18O7 B2364334 methyl 2-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl]oxy}propanoate CAS No. 227094-78-2](/img/structure/B2364334.png)

methyl 2-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl]oxy}propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular weight of 481.5 g/mol . It has a topological polar surface area of 126 Ų and a complexity of 854 . The compound has one defined atom stereocenter .Physical And Chemical Properties Analysis

This compound has a molecular weight of 481.5 g/mol . It has a topological polar surface area of 126 Ų and a complexity of 854 . The compound has one defined atom stereocenter .Aplicaciones Científicas De Investigación

Pharmaceutical Research

This compound is part of a class of chemicals that are often explored for their potential therapeutic effects. Its structure suggests it could be useful in the synthesis of small molecule drugs due to the presence of the benzodioxin and chromen groups, which are common in pharmacologically active compounds. For instance, benzodioxin derivatives have been studied for their antibacterial properties .

Biofilm Inhibition

The related structures of this compound have shown promise in inhibiting bacterial biofilms. Biofilms are a major problem in medical and industrial settings because they can protect bacteria from antibiotics and cleaning agents. The compound’s efficacy against biofilms could lead to new ways to combat bacterial growth on surfaces .

Enzyme Inhibition

Compounds with a similar structure have been reported to exhibit moderate inhibition of enzymes such as cholinesterases and lipoxygenase . These enzymes are involved in various physiological processes, and their inhibition can be beneficial in treating diseases like Alzheimer’s or inflammatory conditions.

Mecanismo De Acción

Target of Action

The primary targets of this compound are cholinesterases and lipoxygenase enzymes . Cholinesterases are key enzymes involved in the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. Lipoxygenase enzymes are involved in the metabolism of arachidonic acid, leading to the production of leukotrienes, which are mediators of inflammation.

Mode of Action

The compound exhibits moderate to weak inhibition of cholinesterases and lipoxygenase enzymes This means that it binds to these enzymes and reduces their activity

Result of Action

The compound has been found to have antibacterial activity, particularly against B. subtilis , where it inhibited bacterial biofilm growth by 60.04% . It was also the second most active compound against E. coli . .

Propiedades

IUPAC Name |

methyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl]oxypropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O7/c1-12(21(23)24-2)28-14-4-5-15-18(10-14)27-11-16(20(15)22)13-3-6-17-19(9-13)26-8-7-25-17/h3-6,9-12H,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRMAWBNJPJCWAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl]oxy}propanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

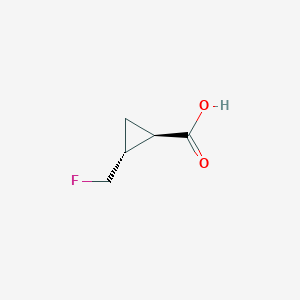

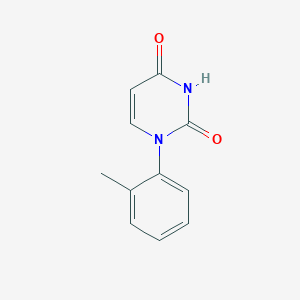

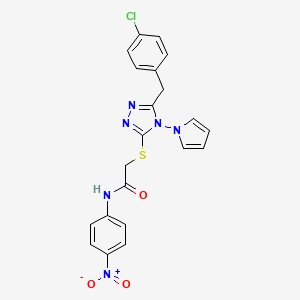

![(E)-ethyl 2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2364252.png)

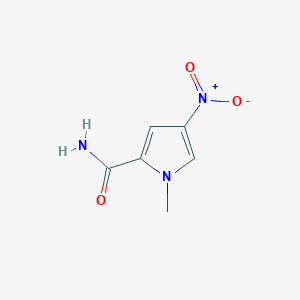

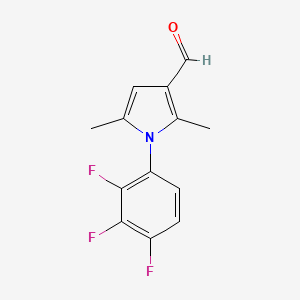

![5-((2,6-Dimethylmorpholino)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2364256.png)

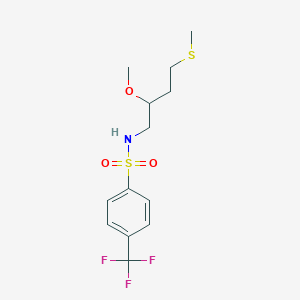

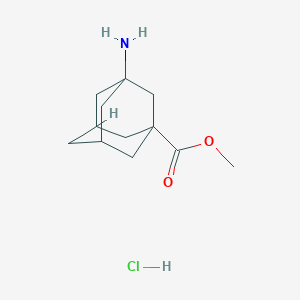

![N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide](/img/structure/B2364260.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2364272.png)